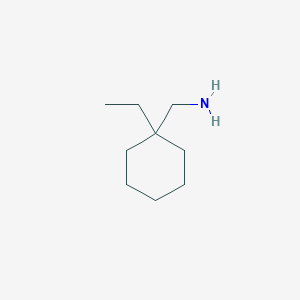

(1-Ethylcyclohexyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-Ethylcyclohexyl)methanamine is an organic compound with the chemical formula C9H19N . It is part of American Elements’s comprehensive catalog of life science products . The compound appears as a liquid .

Molecular Structure Analysis

The molecular weight of (1-Ethylcyclohexyl)methanamine is 141.26 . Its IUPAC name is (1-ethylcyclohexyl)methanamine . The compound’s structure can be represented by the SMILES notation: CCC1(CCCCC1)CN .

Physical And Chemical Properties Analysis

(1-Ethylcyclohexyl)methanamine is a liquid . Other physical and chemical properties such as boiling point and density are not specified .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Antimicrobial Agent

(1-Ethylcyclohexyl)methanamine: has been studied for its potential use as an antimicrobial agent. Its derivative, methenamine, is known to prevent recurrent urinary tract infections (UTIs) by converting to formaldehyde in acidified urine, exhibiting broad antibacterial activity . This application is particularly relevant in the context of increasing antibiotic resistance.

Organic Synthesis: Building Block

In organic chemistry, (1-Ethylcyclohexyl)methanamine serves as a building block for the synthesis of more complex molecules. It’s used in the preparation of various organic compounds due to its reactive amine group, which can undergo a wide range of chemical reactions .

Agricultural Chemistry: Plant Growth Regulation

Research has indicated that derivatives of methanamine can influence plant growth and development. While specific studies on (1-Ethylcyclohexyl)methanamine are not readily available, related compounds have been used to delay vivipary in fruits and suppress pigment accumulation, suggesting potential agricultural applications .

Ethical Considerations in Research

Lastly, it’s important to consider the ethical implications of using chemicals like (1-Ethylcyclohexyl)methanamine in research. Ensuring the integrity of scientific research involves careful consideration of how chemicals are used and the potential impact on human health and the environment .

Safety and Hazards

The compound is classified as dangerous . Hazard statements include H227, H314, and H335 . These codes correspond to the following hazards: flammable liquid, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Wirkmechanismus

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Pharmacokinetics

, it is likely to be well-absorbed and distributed throughout the body.

Result of Action

, suggesting that (1-Ethylcyclohexyl)methanamine may have similar antimicrobial effects.

Action Environment

The action of (1-Ethylcyclohexyl)methanamine is influenced by the pH of the environment. It is more effective in acidic conditions (pH<6), where it is hydrolyzed to formaldehyde

Eigenschaften

IUPAC Name |

(1-ethylcyclohexyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-9(8-10)6-4-3-5-7-9/h2-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPQVEJSVQNWMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethylcyclohexyl)methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373133.png)

![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)